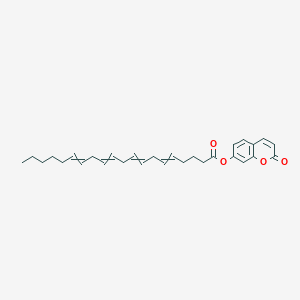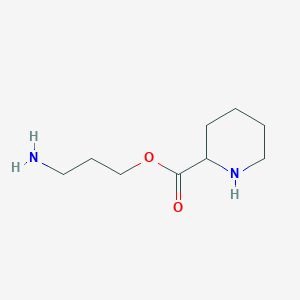
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a chiral compound with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-(2-cyanophenyl)butanoic acid and tert-butoxycarbonyl chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Formation of the Target Compound: The protected amino acid is then subjected to various reaction conditions to form the final product. This may involve coupling reactions, purification steps, and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid: The enantiomer of the compound with similar properties but different chiral configuration.
(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a cyanophenyl group.
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-methylphenyl)butanoic acid: A compound with a methyl-substituted phenyl group.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it valuable in specific synthetic applications and research studies.
Propiedades
IUPAC Name |
4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUTHPYXNFHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)





acetic acid](/img/structure/B12515761.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
